Methyl6-amino-5-methoxypyrazine-2-carboxylate
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Overview
Description
Methyl6-amino-5-methoxypyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-amino-5-methoxypyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with methoxy and amino substituents. One common method includes the use of methylation and amination reactions under controlled conditions. For instance, starting with a pyrazinecarboxylate derivative, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Amination can be carried out using ammonia or an amine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl6-amino-5-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of pyrazinecarboxylic acids.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
Methyl6-amino-5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl6-amino-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
- Methyl 2-pyrazinecarboxylate
Uniqueness
Methyl6-amino-5-methoxypyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the pyrazine ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 6-amino-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3,(H2,8,10) |
InChI Key |
UROGQNAKRFQMGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1N)C(=O)OC |
Origin of Product |
United States |
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